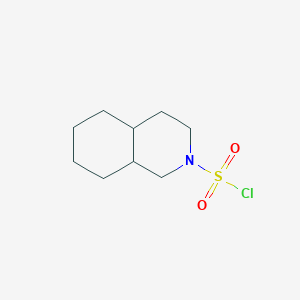![molecular formula C20H20N4O3S B2627177 2-(Furan-2-yl)-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887222-41-5](/img/structure/B2627177.png)
2-(Furan-2-yl)-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves the reaction of pyridin-2-amine with furan-2-carbonyl chloride to form an amide, which is then treated with diphosphorus pentasulfide to form a thioamide . The thioamide is then oxidized with potassium ferricyanide in an alkaline solution to form the thiazole ring .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom. The thiazole ring is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms. The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom.Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of multiple reactive sites. For instance, the nitrogen atoms in the triazole ring can participate in nucleophilic substitution reactions. The sulfur atom in the thiazole ring can undergo oxidation or reduction reactions .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(Furan-2-yl)-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, focusing on six unique applications:
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Research has indicated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Studies have explored the compound’s ability to inhibit the growth of cancer cells. Its mechanism involves interfering with cell division and inducing apoptosis in cancerous cells. This makes it a promising candidate for developing new anticancer drugs, particularly for cancers that are resistant to conventional treatments .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It works by inhibiting the production of pro-inflammatory cytokines and enzymes, which are responsible for inflammation. This application is particularly relevant for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Drug Delivery Systems
Due to its unique chemical structure, this compound can be used in designing drug delivery systems. It can help in the targeted delivery of drugs to specific tissues or cells, thereby increasing the efficacy and reducing the side effects of therapeutic agents.
These applications highlight the versatility and potential of 2-(Furan-2-yl)-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol in various fields of scientific research. Each application opens up new avenues for further investigation and development.
If you have any specific area you’d like to delve deeper into, feel free to let me know!
Functionalized β-lactams based on (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine and its imine–imine rearrangement initiated by potassium hydride. Photoreactions of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one and 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one using cyclohexane and acetonitrile as solvents. The Royal Society of Chemistry.
Safety and Hazards
The safety and hazards associated with this compound are not well-documented in the available literature. As with all chemicals, it should be handled with care, using appropriate personal protective equipment. It is not intended for human or veterinary use.
将来の方向性
Future research could focus on further elucidating the biological activity of this compound and similar compounds. This could include studies on their antiviral and anti-infective properties, as well as their potential use in treating diseases such as cancer . Additionally, more research could be done to fully understand their synthesis, chemical reactions, and physical and chemical properties.
特性
IUPAC Name |
2-(furan-2-yl)-5-[(3-methoxyphenyl)-pyrrolidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-26-14-7-4-6-13(12-14)16(23-9-2-3-10-23)17-19(25)24-20(28-17)21-18(22-24)15-8-5-11-27-15/h4-8,11-12,16,25H,2-3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYYBMNELDKXPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B2627095.png)
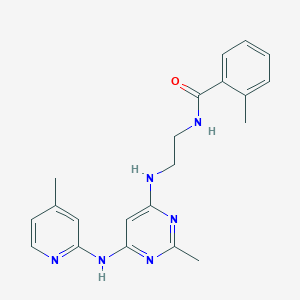
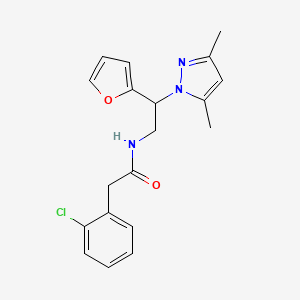
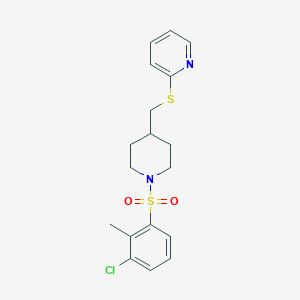

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2627105.png)
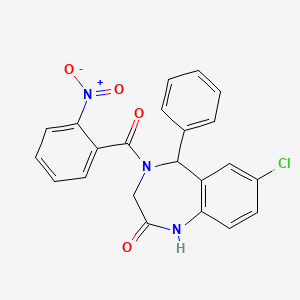
![Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2627109.png)

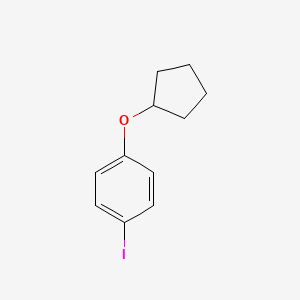
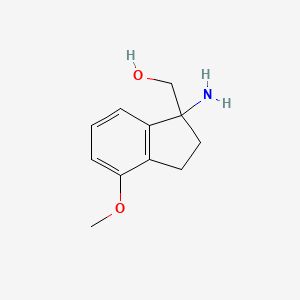
![1-spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2627115.png)
![(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2627116.png)
